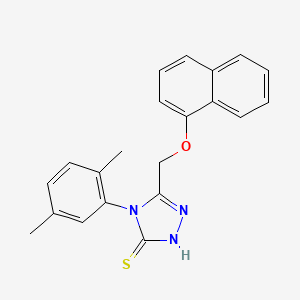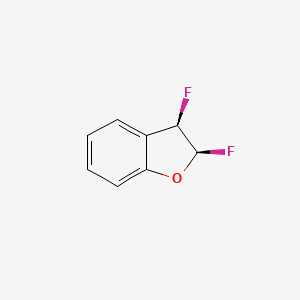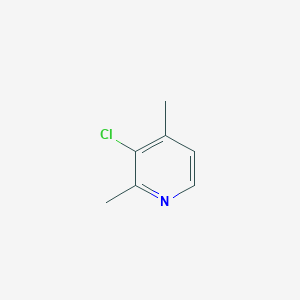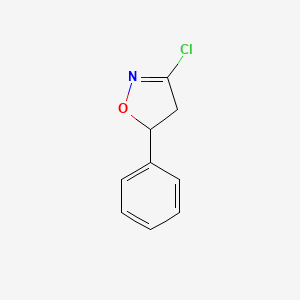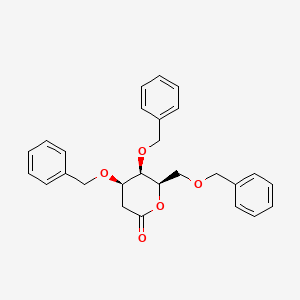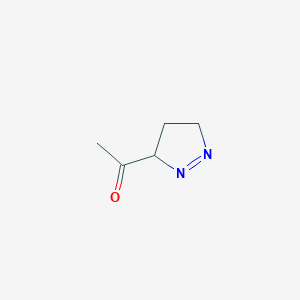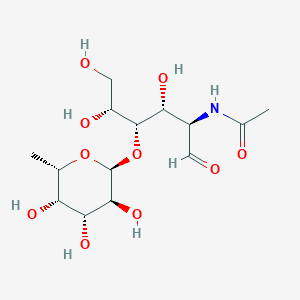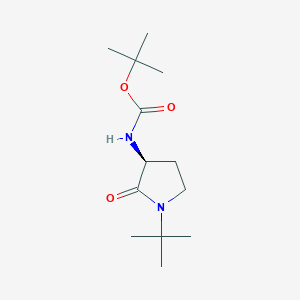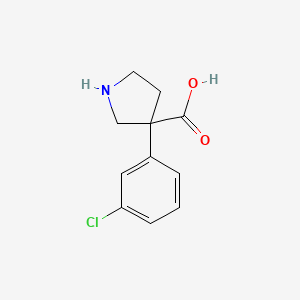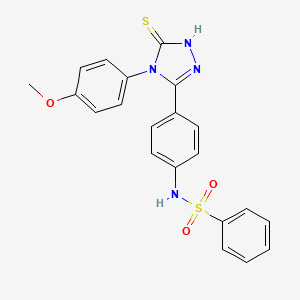
N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide: is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile derivative.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the triazole derivative with a benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide moiety.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Polymer Synthesis: Used in the production of specialty polymers.
Coatings: Incorporated into coatings for its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(5-Mercapto-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
- N-(4-(5-Mercapto-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
Uniqueness
- Methoxy Group : The presence of the methoxy group in N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide imparts unique electronic properties.
- Sulfonamide Moiety : Enhances its potential as an enzyme inhibitor compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H18N4O3S2 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N-[4-[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-18-13-11-17(12-14-18)25-20(22-23-21(25)29)15-7-9-16(10-8-15)24-30(26,27)19-5-3-2-4-6-19/h2-14,24H,1H3,(H,23,29) |
InChI-Schlüssel |
PPHOGCLYHAVSAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


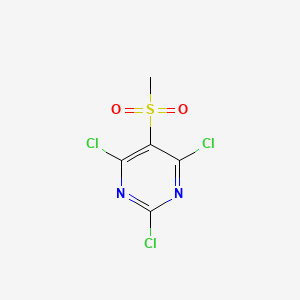
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
